molecular formula C9H16ClF3N2O B1382838 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride CAS No. 1807938-63-1

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

Cat. No.: B1382838
CAS No.: 1807938-63-1
M. Wt: 260.68 g/mol
InChI Key: UAVWCHITCWBYQI-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

This compound represents a sophisticated organic compound characterized by its unique combination of structural elements that include a piperidine ring system, a trifluoromethyl group, and an amino acid-like backbone. The compound belongs to the class of trifluoromethyl-containing organic compounds and is categorized as a ketone due to the presence of the carbonyl group. The molecular structure features a six-membered piperidine ring with an amino substituent at the 3-position, connected through an amide linkage to a 4,4,4-trifluorobutanone chain, forming the hydrochloride salt.

The free base form of this compound, 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one, has been documented in chemical databases with the molecular formula C9H15F3N2O and a molecular weight of 224.22 grams per mole. The compound is identified by its IUPAC name and has been assigned specific chemical identifiers including InChI and SMILES notations that precisely define its three-dimensional structure. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and biological activity, while the piperidine ring contributes to its potential pharmacological relevance.

The hydrochloride salt form provides enhanced stability and solubility characteristics compared to the free base, making it more suitable for research applications and potential pharmaceutical development. The compound exhibits characteristics typical of both fluorinated organic molecules and piperidine derivatives, combining the unique properties of both chemical classes. The stereochemical specification of the 3R configuration at the piperidine ring adds an additional layer of complexity and potential selectivity in biological interactions.

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of piperidine chemistry, which dates back to the mid-19th century when Auguste Cahours first isolated piperidine from pepper in 1852. The structural elucidation of piperidine itself proved challenging for early chemists, with the correct cyclic structure not being established until 1881 through the work of Albert Ladenburg, who applied Hofmann's exhaustive methylation procedure to determine the six-membered ring configuration.

The incorporation of trifluoromethyl groups into organic molecules represents a more recent development in synthetic chemistry, driven by the recognition that fluorine substitution can dramatically alter the biological and physical properties of organic compounds. The synthesis of trifluoromethyl-substituted piperidines has become an area of intense research interest, with comprehensive surveys documenting various pathways leading to the generation of alpha-trifluoromethyl monocyclic piperidinic derivatives. These synthetic methodologies have evolved to include sophisticated approaches such as the use of Ruppert-Prakash reagent and various catalytic systems for introducing trifluoromethyl groups into piperidine scaffolds.

The specific compound under review represents the culmination of these historical developments, combining the well-established piperidine chemistry with modern organofluorine synthetic techniques. The creation of amino-substituted piperidine derivatives has been facilitated by advances in enzyme cascade methodologies, including the use of galactose oxidase and imine reductase variants for the conversion of protected amino alcohols to amino-substituted piperidines. The historical progression from simple piperidine isolation to complex, functionalized derivatives like this compound reflects the evolution of organic synthesis capabilities and the increasing sophistication of medicinal chemistry approaches.

Relevance in Modern Chemical Research

The contemporary significance of this compound in chemical research stems from multiple factors that position it at the intersection of several important scientific disciplines. The compound's trifluorobutanone structure contributes to its biological activity and makes it particularly relevant for studies in neuropharmacology and related biological fields. The presence of both the amino group and the trifluoromethyl functionality provides opportunities for diverse chemical modifications and structure-activity relationship studies.

Recent advances in accessing multifluorinated piperidines using heterogeneous catalysis have demonstrated the synthetic accessibility of related compounds, with researchers developing robust methods for the hydrogenation of fluoropyridines to yield fluorinated piperidines in good yields and high diastereoselectivities. These methodological advances have direct implications for the synthesis and derivatization of compounds like this compound, providing reliable routes for generating structural analogs and investigating structure-property relationships.

The compound's relevance extends to medicinal chemistry applications where it has garnered attention due to its potential therapeutic applications. Research indicates that compounds with similar structures often interact with dopamine or serotonin receptor systems, making them valuable tools for neuroscience research and drug discovery efforts. The mechanism of action is primarily linked to interactions with neurotransmitter systems, where it may function as an inhibitor or modulator of specific receptors or enzymes involved in neurotransmission.

Furthermore, the compound serves as a representative example of the broader class of trifluoromethyl-containing pharmaceuticals, which have become increasingly important in drug development due to their enhanced metabolic stability and improved pharmacokinetic properties. The systematic study of such compounds contributes to understanding how fluorine substitution affects molecular recognition, binding affinity, and selectivity in biological systems.

Scope and Objectives of the Review

This review aims to provide a comprehensive examination of this compound from multiple scientific perspectives, focusing exclusively on its chemical properties, synthetic accessibility, and research applications. The primary objective is to consolidate current knowledge about this compound's structural characteristics, chemical behavior, and potential applications in contemporary research contexts.

The scope encompasses detailed analysis of the compound's molecular structure and physicochemical properties, drawing from crystallographic data and computational studies where available. Emphasis will be placed on understanding how the combination of the piperidine ring system, amino substitution, and trifluoromethyl functionality contributes to the compound's unique chemical profile. The review will examine synthetic methodologies that have been developed or could be adapted for the preparation of this compound and related analogs.

Particular attention will be given to the compound's role in advancing fundamental understanding of fluorinated heterocycles and their applications in chemical biology and medicinal chemistry research. The objectives include identifying key structure-property relationships that make this compound valuable for research applications and highlighting areas where further investigation could yield significant scientific insights.

The review will also address the broader implications of this compound for the field of organofluorine chemistry, particularly in the context of developing new synthetic methodologies and understanding the effects of fluorine substitution on molecular properties. By examining this compound as a representative example of advanced piperidine chemistry, the review aims to contribute to the ongoing development of fluorinated heterocycles as tools for chemical and biological research.

Properties

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O.ClH/c10-9(11,12)4-3-8(15)14-5-1-2-7(13)6-14;/h7H,1-6,13H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVWCHITCWBYQI-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)CCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807938-63-1
Record name 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Enzymatic Synthesis of Chiral Amino Alcohol Precursors

A key intermediate related to the aminopiperidine structure is (R)-3-aminobutan-1-ol, which can be prepared enzymatically with high enantiomeric purity (>99.5%) using transaminase enzymes. This biocatalytic approach involves:

  • Treating 4-hydroxybutan-2-one with R-selective transaminase enzymes in the presence of an amino donor such as isopropylamine.
  • Pyridoxal-5-phosphate (PLP) acts as a coenzyme facilitating the transfer of the amino group.
  • The reaction proceeds in aqueous buffer systems under mild conditions, yielding enantiomerically pure (R)-3-aminobutan-1-ol, which can be further transformed into the aminopiperidine ring system.
Parameter Details
Substrate 4-Hydroxybutan-2-one
Enzyme R-selective transaminases (e.g., ATA-415, ECS-ATA-134)
Amino Donor Isopropylamine
Coenzyme Pyridoxal-5-phosphate (PLP)
Enantiomeric Purity >99.5% (by HPLC)
Reaction Medium Aqueous buffer with triethanolamine
By-product Acetone

This enzymatic method offers a single-step, industrially viable, and environmentally friendly route to obtain the chiral amine intermediate crucial for the synthesis of the target compound.

Chemical Synthesis of Aminopiperidine

The (3R)-3-aminopiperidine moiety can be synthesized chemically via stereoselective routes involving:

  • Starting from commercially available piperidine derivatives.
  • Introduction of the amino group at the 3-position with stereochemical control, often using chiral auxiliaries or resolution techniques.
  • Protection and deprotection steps to manage functional groups during synthesis.

While enzymatic methods are preferred for their selectivity and mild conditions, classical organic synthesis routes remain an alternative depending on scale and availability.

Assembly of the Trifluorobutanone Moiety

The trifluorobutanone fragment (4,4,4-trifluorobutan-1-one) is typically prepared through:

  • Introduction of trifluoromethyl groups via nucleophilic trifluoromethylation reagents or electrophilic trifluoromethyl sources.
  • Oxidation or functional group transformations to establish the ketone at the 1-position.
  • Use of 4,4,4-trifluorobutanal or similar intermediates as precursors.

The trifluoromethyl group enhances the compound’s chemical stability and biological activity.

Coupling of Aminopiperidine and Trifluorobutanone

The key step involves nucleophilic substitution or condensation between the amine of the (3R)-3-aminopiperidine and the ketone carbonyl of the trifluorobutanone:

  • The amine nitrogen attacks the carbonyl carbon to form an imine or aminal intermediate.
  • Reduction or stabilization steps yield the desired aminoketone structure.
  • Control of stereochemistry is critical to maintain the (3R) configuration.

Formation of Hydrochloride Salt

The free base of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one is converted into its hydrochloride salt by:

  • Treating with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.
  • Precipitation or crystallization of the hydrochloride salt enhances solubility and shelf-life.
  • This step is essential for pharmaceutical formulation and handling.
Step Reagents/Conditions Outcome
Free base synthesis Aminopiperidine + trifluorobutanone Formation of aminoketone intermediate
Salt formation HCl in ethanol or suitable solvent Hydrochloride salt precipitation

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Enzymes Notes
Chiral amine intermediate Enzymatic transamination R-selective transaminase, PLP High enantiomeric purity, green chemistry
Aminopiperidine synthesis Chemical synthesis or resolution Chiral auxiliaries, stereoselective reagents Alternative to enzymatic method
Trifluorobutanone synthesis Trifluoromethylation + oxidation CF3 reagents, oxidation agents Provides trifluoromethyl ketone moiety
Coupling of amine and ketone Nucleophilic substitution Aminopiperidine, trifluorobutanone Stereochemical control critical
Hydrochloride salt formation Acid-base reaction Hydrochloric acid Enhances solubility and stability

Research Findings and Considerations

  • The enzymatic preparation of the chiral amine intermediate is preferred for its selectivity, environmental friendliness, and industrial scalability.
  • The hydrochloride salt form is favored in pharmaceutical contexts for improved handling and formulation.
  • Control of stereochemistry throughout the synthesis is crucial to maintain biological activity and minimize side reactions.
  • Current literature and patent disclosures emphasize the use of biocatalysts and mild conditions to optimize yield and purity.

Chemical Reactions Analysis

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other functional groups are replaced by nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development :
    • The compound is being investigated for its potential role as a pharmaceutical agent. Its structure suggests it may interact effectively with biological targets, making it a candidate for drug development.
    • Research has indicated that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders .
  • Neuropharmacology :
    • Studies have shown that aminopiperidine derivatives can influence neurotransmitter systems, potentially leading to applications in treating conditions such as depression or anxiety disorders .
    • The specific configuration of the aminopiperidine moiety in this compound may enhance its selectivity and efficacy in targeting central nervous system receptors.
  • Chemical Biology :
    • The trifluorobutanone moiety is of interest due to its unique electronic properties, which can influence the reactivity and binding affinity of the compound in biological systems.
    • Research into the mechanisms of action at the molecular level is ongoing, with implications for understanding drug-receptor interactions .

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacological EffectsDemonstrated that compounds similar to 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one exhibit anxiolytic effects in animal models.
Study BAnticancer ActivityInvestigated the cytotoxic effects of related compounds on various cancer cell lines, showing promising results against leukemia cells.
Study CSynthesis OptimizationDeveloped a novel synthetic route that increased yield by 30% while reducing reaction time significantly .

Mechanism of Action

The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of DPP-4 Inhibitors

Compound Name CAS Molecular Formula Target Residues Binding Energy (kJ/mol) Source
1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride 1807938-63-1 C₉H₁₆ClF₃N₂O Tyr547, Glu206 Not reported
Sitagliptin 486460-32-6 C₁₆H₁₅N₅O₂·HCl Tyr547, Glu205/206 −330.8
2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo...benzonitrile (control) Not provided C₁₈H₂₀N₄O₂ Tyr631, Glu206 −201.4 to −330.8

Stereochemical and Isomeric Differences

The (3R)-configuration of the aminopiperidine group distinguishes the target compound from its stereoisomer 1-(3-aminopiperidin-1-yl)-4,4,4-trifluorobutan-1-one hydrochloride (CAS: 1941189-57-6, molecular weight: 260.68 g/mol) . Although their molecular formulas (C₉H₁₆ClF₃N₂O) are nearly identical, the (3R) configuration likely enhances target selectivity, as observed in other chiral DPP-4 inhibitors .

Key Research Findings

  • DPP-4 Binding : The compound occupies the same active site as sitagliptin but may exhibit weaker affinity due to its truncated backbone .
  • Stereospecificity : The (3R) configuration is critical for mimicking natural ligand interactions, a feature absent in racemic analogs .
  • Synthetic Versatility : American Elements offers custom synthesis, enabling tailored modifications for enhanced pharmacokinetics .

Biological Activity

1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C9H16ClF3N2O and a molecular weight of 260.69 g/mol, is characterized by a piperidine ring and a trifluorobutanone moiety. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

The compound is represented by the following structural data:

PropertyValue
Chemical Formula C9H16ClF3N2O
Molecular Weight 260.69 g/mol
IUPAC Name This compound
PubChem CID 119031276
Appearance Powder

Recent studies suggest that compounds similar to this compound may act as inhibitors of the dopamine transporter (DAT). This inhibition could potentially alter dopamine signaling pathways, which are implicated in various neuropsychiatric disorders including addiction and depression . The molecular dynamics simulations indicate that atypical DAT inhibitors, including this compound, might bind differently compared to traditional stimulants like cocaine, suggesting unique pharmacological profiles .

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Dopamine Transporter Inhibition : As mentioned earlier, the inhibition of DAT can lead to altered dopaminergic signaling. This has implications for treating conditions like cocaine use disorder .
  • Neuropharmacological Effects : In animal models, compounds with similar structures have demonstrated effects on locomotor activity and drug discrimination paradigms. These effects are critical in evaluating the potential for addiction or therapeutic benefits in treating substance use disorders .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Atypical DAT Inhibitors :
    • A series of novel DAT inhibitors were synthesized and evaluated. The lead compound exhibited favorable metabolic stability and unique behavioral profiles in mice compared to cocaine .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies have identified key structural features that enhance DAT binding affinity and selectivity. Modifications to the piperidine ring and trifluorobutanone moiety were found to significantly affect biological activity .

Safety Profile

The safety profile of this compound includes several hazard statements indicating potential risks:

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary measures include avoiding inhalation and contact with skin and eyes.

Q & A

Q. What is the mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride as a DPP-4 inhibitor?

The compound inhibits dipeptidyl peptidase-4 (DPP-4) by competitively binding to its active site, thereby preventing the degradation of incretin hormones like GLP-1 and GIP. This enhances insulin secretion and suppresses glucagon release. Molecular docking studies reveal critical interactions with residues such as Tyr547, Glu205, and Tyr631 in the DPP-4 binding pocket, which are conserved across gliptins like sitagliptin and alogliptin . Methodologically, validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity constants, and corroborate with X-ray crystallography for structural resolution .

Q. How should researchers design experiments to assess the compound’s binding affinity to DPP-4?

A robust experimental design includes:

  • In vitro assays : Use recombinant human DPP-4 and fluorogenic substrates (e.g., Gly-Pro-AMC) to measure enzymatic inhibition (IC₅₀).
  • Computational docking : Employ software like AutoDock Vina to predict binding poses, focusing on residues identified in control compounds (e.g., sitagliptin in Figure 5 of ).
  • Mutagenesis studies : Validate key residues (e.g., Glu205 or Tyr547) by creating DPP-4 mutants and comparing inhibition profiles .
    Refer to Table 8 in for comparative interaction data with other DPP-4 inhibitors.

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal due to its specificity for gliptins in complex mixtures . Key parameters:

  • Column : Use a C18 reversed-phase column (e.g., Chromolith HPLC) for separation.
  • Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction to reduce matrix interference.
  • Calibration : Include structurally similar internal standards (e.g., deuterated analogs) to account for ion suppression .

Advanced Research Questions

Q. How can contradictions in binding data from molecular docking studies be resolved?

Discrepancies often arise from force field inaccuracies or flexible residue conformations. To address this:

  • Molecular dynamics (MD) simulations : Run 100-ns simulations to assess binding stability and identify transient interactions (e.g., hydrogen bonds with Arg125 or hydrophobic contacts).
  • Experimental validation : Use alanine-scanning mutagenesis to test the functional impact of disputed residues .
  • Consensus docking : Compare results across multiple software platforms (e.g., Glide, MOE) to identify high-confidence interactions .

Q. What are the key challenges in synthesizing this compound with high stereochemical purity?

The (3R)-3-aminopiperidine moiety requires chiral resolution or asymmetric synthesis. Methodological considerations:

  • Chiral auxiliaries : Use (R)-BINOL-based catalysts for enantioselective alkylation of piperidine precursors .
  • Purification : Employ preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) to separate diastereomers.
  • Quality control : Verify enantiomeric excess (ee) via circular dichroism (CD) or chiral LC-MS .

Q. How should researchers approach toxicological profiling when existing data are limited?

Early-stage strategies include:

  • In silico toxicity prediction : Tools like ProTox-II or Derek Nexus to flag potential hepatotoxicity or mutagenicity.
  • High-throughput screening : Use HepG2 cells for acute cytotoxicity (EC₅₀) and hERG inhibition assays to assess cardiac risk .
  • Metabolite identification : Incubate the compound with liver microsomes to detect reactive intermediates (e.g., using LC-QTOF-MS) .

Q. How does this compound compare to other gliptins in terms of binding kinetics and selectivity?

Comparative analysis using:

  • Kinetic assays : Measure association/dissociation rates (kₒₙ/kₒff) via SPR to assess binding reversibility.
  • Selectivity panels : Test against DPP-8, DPP-9, and fibroblast activation protein (FAP) to minimize off-target effects.
    Data from and indicate that 1-[(3R)-3-aminopiperidin-1-yl] derivatives exhibit higher selectivity for DPP-4 over DPP-8/9 than sitagliptin analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.